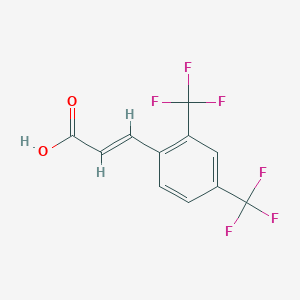

2,4-Bis(trifluoromethyl)cinnamic acid

Description

Contextualization within the Broader Field of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of organic compounds with a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties. dokumen.pub The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into the cinnamic acid scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of the molecule, which can lead to improved pharmacokinetic profiles and enhanced biological efficacy. The nature and position of the fluorine substituents on the phenyl ring play a crucial role in determining the specific biological effects of these derivatives.

Significance of Trifluoromethyl Substituents in Molecular Design and Function

The trifluoromethyl group is a key functional group in modern drug design due to its profound impact on a molecule's properties. The high electronegativity of the fluorine atoms in the -CF3 group makes it a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and alter intermolecular interactions. Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes. A critical advantage of the -CF3 group is its high metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. This metabolic robustness can increase the in vivo half-life of a drug candidate. The steric bulk of the trifluoromethyl group can also play a role in molecular recognition and binding to biological targets.

Overview of Key Research Paradigms Pertaining to 2,4-Bis(trifluoromethyl)cinnamic Acid

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research applications. One notable mention of this compound is in the context of biotransformation, where it is cited as being formed from the compound Arteflene. This indicates a relevance in metabolic studies and the investigation of drug metabolites.

Given the properties of related fluorinated cinnamic acids, research paradigms for the 2,4-isomer would likely focus on its potential as a building block in the synthesis of novel bioactive molecules. The two trifluoromethyl groups are expected to significantly influence its electronic and steric properties, making it a candidate for investigation in areas such as:

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents, where the bis(trifluoromethyl)phenyl moiety could serve as a key pharmacophore.

Materials Science: Incorporation into polymers or other materials to modify their optical, electronic, or surface properties.

Agrochemicals: As a scaffold for the development of new pesticides or herbicides, leveraging the known bioactivity of fluorinated compounds.

Further research is necessary to fully elucidate the specific chemical and biological properties of this compound and to explore its full potential in these and other areas of chemical science.

Chemical and Physical Properties

Below is a table summarizing some of the known and computed properties of bis(trifluoromethyl)cinnamic acid isomers.

| Property | This compound | 2,5-Bis(trifluoromethyl)cinnamic acid | 3,5-Bis(trifluoromethyl)cinnamic acid |

| CAS Number | 773129-10-5 | Not specified | 155814-20-3 |

| Molecular Formula | C11H6F6O2 | C11H6F6O2 | C11H6F6O2 |

| Molecular Weight | 284.16 g/mol | 284.15 g/mol | 284.15 g/mol |

| IUPAC Name | (2E)-3-[2,4-Bis(trifluoromethyl)phenyl]acrylic acid | 3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid |

| Physical Form | Not specified | Not specified | Solid |

| Melting Point | Not specified | Not specified | 166-169 °C |

| XLogP3 | Not specified | 3.6 | 3.6 |

Note: Data for the 2,4-isomer is limited. Properties for the 2,5- and 3,5-isomers are included for comparative context. google.comresearchgate.netthepharmajournal.com

Synthesis of Trifluoromethylated Cinnamic Acids

The synthesis of cinnamic acids can be achieved through various established organic reactions. The Knoevenagel condensation is a common method, involving the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst such as pyridine (B92270) and piperidine. thepharmajournal.com Another well-known method is the Perkin reaction, which utilizes an aromatic aldehyde, an acid anhydride (B1165640), and its corresponding alkali salt.

For trifluoromethylated cinnamic acids, the starting material is typically the corresponding trifluoromethyl-substituted benzaldehyde (B42025). For example, m-trifluoromethylcinnamic acid can be synthesized from m-trifluoromethylbenzaldehyde. A patent describes the synthesis of m-trifluoromethylcinnamic acid via an aldol (B89426) condensation of m-trifluoromethylbenzaldehyde with acetaldehyde (B116499) in the presence of a base like DBU, triethylamine, or diisopropylethylamine.

Properties

IUPAC Name |

(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXXKKVJARVCF-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis Trifluoromethyl Cinnamic Acid and Its Analogues

Established Synthetic Routes to Trifluoromethylated Cinnamic Acids

Traditional methods for the synthesis of cinnamic acids can be adapted to produce trifluoromethylated analogues. These methods, while foundational, often require harsh reaction conditions.

Perkin Condensation and Knoevenagel-Doebner Reactions

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, involving the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orgiitk.ac.in For the synthesis of a trifluoromethylated cinnamic acid, a trifluoromethyl-substituted benzaldehyde (B42025) would be reacted with an appropriate anhydride. iitk.ac.in A general drawback of the Perkin reaction is the requirement for high temperatures and long reaction times. uns.ac.idscispace.com

The Knoevenagel-Doebner condensation offers a modification of the aldol condensation, reacting an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like an amine. wikipedia.orgorganic-chemistry.org A key advantage of the Doebner modification is that the condensation is often followed by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This method has been successfully applied to the synthesis of various substituted cinnamic acids. nih.gov For instance, the reaction of a substituted benzaldehyde with malonic acid in the presence of a catalyst like potassium phosphate (B84403) can yield the corresponding E-isomer of the cinnamic acid in high yields. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |

| Substituted Benzaldehyde | Malonic Acid | Potassium Phosphate / Ethanol | E-Cinnamic Acid Derivative | >80 |

This table represents a general example of the Knoevenagel-Doebner condensation for substituted cinnamic acids.

Heck Coupling and Related Palladium-Catalyzed Transformations

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.netbeilstein-journals.orgnih.gov This reaction is a cornerstone of modern organic synthesis and can be adapted for the synthesis of trifluoromethylated cinnamic acids. For example, a trifluoromethyl-substituted aryl bromide can be coupled with an acrylate (B77674) derivative in the presence of a palladium catalyst and a base to yield the corresponding cinnamic acid ester, which can then be hydrolyzed to the carboxylic acid. ugent.beresearchgate.net A variety of palladium catalysts and reaction conditions have been developed to optimize the yield and stereoselectivity of the Heck reaction. researchgate.netugent.be

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

| Substituted Aryl Bromide | Acrylate | Pd(OAc)₂/Ligand | Organic or Inorganic Base | Various | Cinnamic Acid Derivative |

| 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | Na₂CO₃ | Dioxane | Substituted n-Butyl Cinnamate (B1238496) |

This table provides representative examples of the Heck reaction for the synthesis of cinnamic acid derivatives. researchgate.net

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination Strategies

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (a Wittig reagent). researchgate.netresearchgate.netnih.gov The reaction is known for its reliability in forming a carbon-carbon double bond at a specific location. nih.gov To synthesize a trifluoromethylated cinnamic acid, a trifluoromethyl-substituted benzaldehyde can be reacted with a Wittig reagent derived from an α-haloacetate.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. researchgate.netrsc.org A significant advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, and the phosphate byproduct is easily removed by aqueous workup. rsc.org This reaction is a valuable tool in the synthesis of fluoro-containing biologically important compounds. researchgate.netrsc.org The reaction of a trifluoromethyl-substituted benzaldehyde with a phosphonoacetate ester in the presence of a base would yield the corresponding trifluoromethylated cinnamate ester. researchgate.net

| Aldehyde | Phosphonate Reagent | Base | Solvent | Product |

| Substituted Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | (E)-α,β-Unsaturated Ester |

| Trifluoromethyl-substituted Benzaldehyde | Bis(2,2,2-trifluoroethyl)phosphonoacetate | i-PrMgBr | Toluene | (E)-α,β-Unsaturated Carboxylic Acid |

This table illustrates general conditions for the Horner-Wadsworth-Emmons reaction.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. These approaches often involve novel catalysts, alternative energy sources, or more atom-economical reaction pathways.

Microwave-Assisted Synthesis Protocols for Fluorinated Cinnamamides

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govmdpi.comdoaj.orgresearchgate.netrsc.org This technology has been successfully applied to the synthesis of various fluorinated compounds, including fluorinated coumarino sulfonamides. doaj.orgresearchgate.net The synthesis of fluorinated cinnamamides, which are amide derivatives of cinnamic acids, can also be facilitated by microwave irradiation. These protocols often involve the condensation of a trifluoromethyl-substituted precursor with an amine under microwave heating, providing a rapid and efficient route to these compounds.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Rhodamine Hydrazide | Aromatic Aldehyde | Ethanol | 100 | 30 | up to 88 |

This table provides a representative example of a microwave-assisted condensation reaction to form imines, a reaction type analogous to cinnamamide (B152044) formation.

Decarboxylative Trifluoromethylation Techniques

Decarboxylative trifluoromethylation has become a prominent strategy for the introduction of a trifluoromethyl group. researchgate.netnsf.govresearchgate.netnih.govscispace.com This method involves the reaction of a carboxylic acid with a trifluoromethylating agent, leading to the replacement of the carboxyl group with a CF₃ group. researchgate.netnih.govscispace.com Several reagents and catalytic systems have been developed for this transformation, including the use of the Langlois reagent (CF₃SO₂Na) and Togni's reagents. researchgate.netnsf.govresearchgate.net These reactions can be initiated by various means, including photoredox catalysis or electrochemistry, offering milder alternatives to traditional fluorination methods. researchgate.netnih.govscispace.com

| Cinnamic Acid Derivative | CF₃ Source | Catalyst/Conditions | Product | Yield (%) |

| Substituted Cinnamic Acid | Togni's Reagent II | Cu-catalyzed or metal-free | β-(Trifluoromethyl)styrene | Varies |

| p-Methoxycinnamic acid | Langlois Reagent (CF₃SO₂Na) | Electrochemical, LiClO₄, TFE | (E)-1-(4-methoxyphenyl)-3,3,3-trifluoroprop-1-ene | 85 |

| Cinnamic acid | Langlois Reagent (CF₃SO₂Na) | Electrochemical, LiClO₄, TFE | (E)-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 72 |

This table presents examples of decarboxylative trifluoromethylation of cinnamic acid derivatives. researchgate.netresearchgate.net

Green Chemistry Principles in Cinnamic Acid Derivative Synthesis (e.g., Deep Eutectic Solvents)

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. The synthesis of cinnamic acid derivatives has been a fertile ground for the application of these principles, with a particular focus on the use of alternative reaction media and catalysts.

Ionic liquids, which are salts with low melting points, have also been utilized as green reaction media for the Knoevenagel condensation. Their negligible vapor pressure, high thermal stability, and ability to be recycled make them attractive alternatives to traditional solvents. The use of ionic liquids can lead to cleaner reactions, easier product isolation, and reduced generation of waste.

Furthermore, catalyst-free and water-mediated Knoevenagel condensations have been explored as a particularly green approach. rsc.org Water is an ideal solvent from an environmental perspective, being non-toxic, non-flammable, and readily available. Conducting the reaction in water at elevated temperatures can sometimes proceed without the need for a catalyst, simplifying the workup procedure and minimizing waste. rsc.org

The table below summarizes some green chemistry approaches applied to the synthesis of cinnamic acid derivatives.

| Green Chemistry Approach | Key Features | Example Application in Cinnamic Acid Synthesis |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, can act as solvent and catalyst. | Esterification of cinnamic acid. |

| Ionic Liquids | Low vapor pressure, high thermal stability, recyclable. | Knoevenagel condensation to form cinnamic acid derivatives. |

| Catalyst-free, water-mediated | Utilizes water as a benign solvent, avoids catalyst contamination. | Knoevenagel condensation of benzaldehydes with active methylene compounds. rsc.org |

Stereoselective and Regioselective Synthesis Considerations

The concepts of stereoselectivity and regioselectivity are crucial in the synthesis of complex organic molecules, including substituted cinnamic acids. These considerations become particularly important when the substituents on the aromatic ring or the alkene moiety can lead to different isomers.

Stereoselectivity in the context of cinnamic acid synthesis primarily refers to the control of the geometry of the carbon-carbon double bond, leading to either the (E)- or (Z)-isomer. In most standard syntheses of cinnamic acids, such as the Perkin and Knoevenagel-Doebner reactions, the more thermodynamically stable (E)-isomer is predominantly formed. rsc.org This is due to the steric hindrance between the phenyl ring and the carboxylic acid group in the (Z)-isomer, which disfavors its formation. However, specific stereoselective methods can be employed to favor the formation of the less stable (Z)-isomer if desired. Photocatalytic methods, for example, have been developed for the stereoselective synthesis of (Z)-cinnamic acid esters through an E-to-Z photoisomerization process. rsc.org

Regioselectivity deals with the control of the position of substitution. In the synthesis of 2,4-Bis(trifluoromethyl)cinnamic acid, the regiochemistry is largely predetermined by the starting material, 2,4-bis(trifluoromethyl)benzaldehyde (B1301067). However, in other synthetic strategies, such as the direct trifluoromethylation of a pre-formed cinnamic acid, regioselectivity would be a critical factor. The directing effects of the existing functional groups on the aromatic ring would determine the position of the incoming trifluoromethyl group. nih.gov For instance, the trifluoromethyl group itself is a meta-directing deactivator in electrophilic aromatic substitution. Conversely, in nucleophilic aromatic substitution, it can activate the ring towards attack at the ortho and para positions.

In Heck-type reactions, regioselectivity is also a key consideration, determining whether the aryl group adds to the α- or β-position of the acrylic acid derivative. In the case of acrylic acid, the reaction is highly regioselective for β-arylation, leading to the desired cinnamate structure. researchgate.net

The following table outlines the key stereoselective and regioselective considerations in the synthesis of substituted cinnamic acids.

| Consideration | Description | Relevance to this compound Synthesis |

| Stereoselectivity (E/Z Isomerism) | Control over the geometry of the double bond. | Standard methods like Knoevenagel and Perkin reactions generally yield the (E)-isomer. Specific methods are needed for the (Z)-isomer. rsc.org |

| Regioselectivity (Aromatic Substitution) | Control over the position of substituents on the phenyl ring. | Primarily determined by the choice of starting material, e.g., 2,4-bis(trifluoromethyl)benzaldehyde. In direct functionalization, directing group effects are crucial. nih.gov |

| Regioselectivity (Heck Reaction) | Control of the position of addition to the alkene. | Highly regioselective for β-arylation of acrylic acid, leading to the cinnamate structure. researchgate.net |

Theoretical and Computational Investigations of 2,4 Bis Trifluoromethyl Cinnamic Acid

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure Elucidation

This section would typically detail calculations that explore the electronic properties of the molecule.

Spectroscopic Property Predictions and Vibrational Assignments

This part of the study would simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectra CalculationsTime-Dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that occur when a molecule absorbs UV or visible light. The calculation determines the wavelengths of maximum absorption (λmax) and the strength of these transitions (oscillator strength). This information helps to understand the electronic structure and can be used to predict the color and photophysical properties of the compound.

Without published studies performing these specific calculations for 2,4-Bis(trifluoromethyl)cinnamic acid, it is not possible to provide the detailed research findings and data tables requested.

Despite a comprehensive search for theoretical and computational investigations concerning this compound, specific data required to populate the requested sections on Molecular Dynamics Simulations and Thermodynamic Parameter Calculations and Molecular Stability Assessments are not available in the public domain.

Detailed research findings, including data tables from molecular dynamics simulations and specific thermodynamic parameters derived from computational calculations for this compound, have not been published in the reviewed scientific literature.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate content and data for the outlined sections.

Reactivity Profiles and Chemical Transformations of 2,4 Bis Trifluoromethyl Cinnamic Acid

Influence of Trifluoromethyl Groups and trans Configuration on Reactivity

The presence of two trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the phenyl ring profoundly impacts the electronic properties and, consequently, the reactivity of 2,4-bis(trifluoromethyl)cinnamic acid. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which exerts a strong negative inductive effect (-I) on the aromatic ring. This effect is amplified by the presence of two such groups, leading to a significant polarization of the phenyl ring and the conjugated system.

The electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, it activates the double bond for nucleophilic attack. The trans configuration of the double bond is the more thermodynamically stable isomer, and this stereochemistry plays a crucial role in the molecule's solid-state packing and subsequent photoreactivity.

The combined electronic effects of the trifluoromethyl groups also influence the acidity of the carboxylic acid. The strong electron-withdrawing character of these groups stabilizes the carboxylate anion, thereby increasing the acidity of this compound compared to unsubstituted cinnamic acid.

Photo-induced Reactivity and Photodimerization Mechanisms

Cinnamic acids and their derivatives are well-known for their propensity to undergo [2+2] photodimerization reactions in the solid state upon exposure to UV light. This reactivity is highly dependent on the crystal packing of the molecules, a principle central to the field of crystal engineering.

The solid-state photoreactivity of cinnamic acids is dictated by the Schmidt criteria, which state that for a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). The crystal structure, or polymorphism, of this compound will therefore determine its photochemical behavior. Different polymorphs can exhibit different packing arrangements, leading to variations in photoreactivity and the formation of different cyclobutane (B1203170) products (truxillic or truxinic acid derivatives). While specific studies on the polymorphism of this compound are not extensively detailed in the literature, research on other fluorinated cinnamic acids suggests that polymorphism is a common phenomenon. For instance, 3-fluoro-trans-cinnamic acid exhibits two distinct β-type polymorphs, both of which undergo photodimerization. It is plausible that this compound could also exhibit polymorphism, with each form having a unique solid-state reactivity.

To overcome the limitations imposed by unpredictable crystal packing and to achieve specific stereochemical outcomes, template-directed photoreactions have emerged as a powerful strategy. In this approach, a template molecule is used to pre-organize the reactant molecules in a desired orientation for the [2+2] cycloaddition. This supramolecular control allows for high selectivity in the formation of a particular photodimer.

For cinnamic acids, templates such as 1,8-dihydroxynaphthalene have been successfully employed to direct their photodimerization in the solid state, leading to the formation of symmetrical and unsymmetrical β-truxinic acids in high yields and as single diastereomers. bilkent.edu.trdigitellinc.comdigitellinc.comresearchgate.netnih.gov This methodology could be applied to this compound to control its photodimerization and selectively synthesize specific cyclobutane derivatives. The use of a template ensures the proper alignment of the double bonds, facilitating the cycloaddition reaction. bilkent.edu.trdigitellinc.comdigitellinc.comresearchgate.netnih.gov

Radical-Mediated Chemical Transformations (e.g., Decarboxylation Reactions)

The carboxylic acid group of this compound can undergo radical-mediated transformations, most notably decarboxylation. These reactions typically involve the generation of a carboxyl radical, which then extrudes carbon dioxide to form a styryl radical. This reactive intermediate can then participate in various subsequent reactions.

Decarboxylative functionalization of α,β-unsaturated carboxylic acids is a growing field in organic synthesis. researchgate.net For instance, decarboxylative fluorination and trifluoromethylation have been achieved using photoredox catalysis. nih.govorganic-chemistry.orgnih.govresearchgate.netnih.gov In such a reaction, this compound could potentially be converted into a trifluoromethylated styrene (B11656) derivative. The general mechanism involves the oxidation of the carboxylate to a carboxyl radical, followed by loss of CO₂ and subsequent reaction with a fluorine or trifluoromethyl radical source.

| Reaction Type | Reagents/Conditions | Potential Product |

| Decarboxylative Fluorination | Photoredox catalyst, Fluorinating agent (e.g., Selectfluor®), Visible light | 1-fluoro-2-(2,4-bis(trifluoromethyl)phenyl)ethene |

| Decarboxylative Trifluoromethylation | Photoredox catalyst, CF₃ source (e.g., Togni's reagent), Visible light | 1,1,1-trifluoro-2-(2,4-bis(trifluoromethyl)phenyl)ethane |

This table presents potential reactions based on general methodologies for cinnamic acids and may not have been specifically performed on this compound.

Derivatization Strategies and Functional Group Interconversions (e.g., Amidation, Esterification)

The carboxylic acid functionality of this compound is a prime site for derivatization and functional group interconversions, allowing for the synthesis of a wide range of derivatives with potentially altered properties.

Amidation: The conversion of the carboxylic acid to an amide can be achieved through various coupling methods. beilstein-journals.orgresearchgate.netanalis.com.mymdpi.com A common approach involves the activation of the carboxylic acid with a coupling reagent such as a carbodiimide (B86325) (e.g., DCC, EDC) in the presence of an amine. analis.com.my This reaction yields the corresponding N-substituted cinnamide.

Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a standard method for preparing esters. sapub.orgresearchgate.netuns.ac.idmasterorganicchemistry.com This is a reversible reaction, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

| Derivative | Reagents | General Reaction |

| Amide | Amine, Coupling agent (e.g., EDC, DCC) | R-COOH + R'-NH₂ → R-CONH-R' + H₂O |

| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

R represents the 2,4-bis(trifluoromethyl)cinnamyl group.

These derivatization strategies are fundamental in modifying the structure of this compound to explore its potential applications in various fields of chemistry.

Advanced Analytical Characterization Techniques in Research on 2,4 Bis Trifluoromethyl Cinnamic Acid

Spectroscopic Characterization (Experimental)

Spectroscopic methods are indispensable for probing the molecular structure of 2,4-Bis(trifluoromethyl)cinnamic acid by examining the interaction of the molecule with electromagnetic radiation. Each technique provides a unique fingerprint based on the compound's specific chemical bonds and electronic environment.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum provides information on the vibrational modes of chemical bonds. For a cinnamic acid derivative, key characteristic absorptions are expected. While specific experimental data for this compound is not widely published, the analysis of related structures, such as trans-4-(trifluoromethyl)cinnamic acid, allows for the prediction of characteristic spectral features.

Key expected vibrational bands for this compound would include:

O-H Stretching: A broad band typically found in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O Stretching: An intense, sharp peak characteristic of the carbonyl group in the carboxylic acid, generally appearing in the 1700-1680 cm⁻¹ range. researchgate.net For the related trans-4-(trifluoromethyl)cinnamic acid, this peak is observed at 1712 cm⁻¹.

C=C Stretching: Absorptions corresponding to the alkene and aromatic ring double bonds, typically found between 1640 cm⁻¹ and 1450 cm⁻¹. researchgate.net

C-F Stretching: Strong and intense absorption bands are expected for the trifluoromethyl groups, typically located in the 1350-1100 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, provides data that is often complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the carbon-carbon double bonds of the alkene and aromatic ring. In studies of trans-4-(trifluoromethyl)cinnamic acid, a strong C=O stretching vibration is noted at 1721 cm⁻¹ in the FT-Raman spectrum, slightly different from its position in the IR spectrum. The symmetric vibrations of the substituted benzene (B151609) ring would also be expected to produce characteristic signals. esrf.frnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide critical data for this compound.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton in the structure. Expected signals include those for the two vinyl protons of the acrylic acid moiety (typically between 6.0 and 8.0 ppm), the protons on the substituted aromatic ring, and the acidic proton of the carboxyl group, which often appears as a broad singlet at a downfield chemical shift (>10 ppm). rsc.orghmdb.ca The coupling patterns between adjacent protons would confirm their connectivity.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. For cinnamic acid derivatives, the carboxyl carbon (C=O) typically resonates around 167-170 ppm. rsc.org The carbons of the C=C double bond and the aromatic ring would appear between approximately 115 and 150 ppm. rsc.org The carbons of the two trifluoromethyl (-CF₃) groups would be visible and would likely appear as quartets due to coupling with the three fluorine atoms.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. The structure of this compound, containing a phenyl group, a carbon-carbon double bond, and a carbonyl group, forms an extended conjugated system that absorbs ultraviolet light. Cinnamic acid and its derivatives typically exhibit strong absorbance due to π → π* transitions. For example, trans-cinnamic acid shows a maximum absorbance (λmax) at approximately 270 nm. researchgate.net The presence and position of the two electron-withdrawing trifluoromethyl groups on the benzene ring would be expected to influence the λmax of this compound, potentially causing a shift in the absorption maximum.

Mass Spectrometry-Based Methods (e.g., LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective analytical tool.

For this compound (molecular formula C₁₁H₆F₆O₂), the calculated monoisotopic mass is 284.027 g/mol . nih.gov In a typical LC-MS analysis, often using electrospray ionization (ESI), the compound would be detected as its molecular ion. In negative ion mode, this would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 283.02. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecular ion to produce a characteristic pattern that can help confirm the structure. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are essential chromatographic techniques for separating components of a mixture, determining the purity of a compound, and performing quantitative analysis. The analysis of cinnamic acid derivatives is routinely performed using reversed-phase chromatography. scirp.org

A typical method for this compound would involve:

Stationary Phase: A C18 column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of an aqueous solvent (often containing an acid like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. cabidigitallibrary.org

Detection: A UV detector set to a wavelength where the compound strongly absorbs (based on its UV-Vis spectrum) is commonly used. researchgate.net

The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. nih.govnih.gov These techniques are crucial for verifying the purity of synthesized this compound and for monitoring its presence in reaction mixtures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the molecular structure, conformation, and intermolecular interactions that govern the solid-state properties of a compound. However, a comprehensive search of available scientific literature and crystallographic databases reveals a notable absence of published X-ray crystal structure data for this compound.

While crystallographic studies have been conducted on analogous compounds, such as various isomers of trifluoromethyl-substituted cinnamic and hydrocinnamic acids, the specific crystal structure of the 2,4-bis(trifluoromethyl) isomer remains undetermined or is not publicly available. The lack of this data prevents a detailed discussion of its specific solid-state structure, including unit cell parameters, space group, and key intramolecular and intermolecular features.

For context, X-ray crystallography of related cinnamic acid derivatives often reveals common structural motifs. Carboxylic acid groups typically form hydrogen-bonded dimers, creating a head-to-head arrangement that is a dominant feature in their crystal packing. The planarity of the cinnamic acid backbone and the orientation of the substituted phenyl ring are also critical aspects elucidated by such studies. Furthermore, the presence of trifluoromethyl groups would be expected to introduce additional intermolecular interactions, such as fluorine-involved contacts, which can significantly influence the crystal packing.

Mechanistic Studies of Interactions and Research Applications of 2,4 Bis Trifluoromethyl Cinnamic Acid

Molecular Recognition and Supramolecular Assembly Studies

The arrangement of molecules in the solid state, governed by intermolecular forces, is crucial for determining the physical and chemical properties of a compound. For cinnamic acid derivatives, hydrogen bonding and crystal engineering principles are central to understanding their supramolecular structures.

Crystal Engineering and Design of Supramolecular Motifs

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. umassd.edu Cinnamic acid derivatives are valuable components in crystal engineering due to their predictable hydrogen bonding behavior and their ability to participate in photochemical [2+2] cycloadditions in the solid state. umassd.edu The introduction of trifluoromethyl groups, as in 2,4-Bis(trifluoromethyl)cinnamic acid, offers additional tools for crystal engineering. These fluorinated groups can direct the assembly of molecules through halogen bonding and other fluorine-specific interactions, potentially leading to novel supramolecular motifs with unique properties. The formation of co-crystals, where a target molecule is crystallized with a second "co-former" molecule, is a common strategy in crystal engineering. nih.gov While specific co-crystal studies involving this compound are not documented, the principles of co-crystallization with pyridyl derivatives and other co-formers have been extensively demonstrated with other cinnamic acids. nih.gov

Enzyme Inhibition Mechanisms and Biochemical Pathway Modulation

Cinnamic acid derivatives have been widely investigated for their potential to inhibit various enzymes, offering therapeutic possibilities for a range of diseases. The specific substitution pattern on the phenyl ring can dramatically alter the inhibitory activity and selectivity.

Interaction with Histone Deacetylases (HDACs) and Associated Inhibitory Activity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being explored as anti-cancer agents. While trans-cinnamic acid itself has been shown to be an HDAC inhibitor, its activity is modest. nih.gov The inhibitory potential of cinnamic acid derivatives can be significantly enhanced through structural modifications. Although direct inhibitory data for this compound on HDACs is not available, studies on other fluorinated compounds, such as trifluoromethyl ketones, have demonstrated potent HDAC inhibition. nih.gov The trifluoromethyl group is a key feature in some potent and selective class IIa HDAC inhibitors. nih.govresearchgate.net It is plausible that the trifluoromethyl groups of this compound could interact with the active site of HDAC enzymes, potentially leading to inhibitory activity. However, without experimental data, this remains speculative.

Table 1: HDAC Inhibition by Selected Cinnamic Acid Derivatives and Related Compounds

| Compound | Target | IC50 | Reference |

| trans-Cinnamic Acid | HDACs | ~1 mM (in HT29 cells) | nih.gov |

| Vorinostat (SAHA) | Pan-HDAC | Micromolar range | |

| Trichostatin A (TSA) | Pan-HDAC | Nanomolar range |

Note: Data for this compound is not available.

Inhibition of Aldoketo Reductases (AKRs)

Aldo-keto reductases (AKRs) are a superfamily of enzymes involved in the metabolism of a wide range of substrates, including steroids and prostaglandins. Certain AKR isoforms are implicated in cancer and other diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs, which share structural similarities with cinnamic acids, are known to be potent but often non-selective AKR inhibitors. ebi.ac.uk For instance, derivatives of N-phenylanthranilic acid, which can be considered structurally related to cinnamic acids, have been investigated as AKR1C3 inhibitors. ebi.ac.uk While there are no specific studies on the inhibition of AKRs by this compound, the presence of trifluoromethyl groups on phenyl rings has been a feature in the design of some AKR inhibitors. aatbio.comaatbio.com Further research is needed to determine if this compound exhibits any inhibitory activity towards specific AKR isoforms.

Modulation of Cholinesterases (ChEs) and Related Neurological Pathways

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease. Cinnamic acid derivatives have been explored as scaffolds for the development of new cholinesterase inhibitors. mdpi.com Studies have shown that the introduction of halogen substituents, including fluorine, on the cinnamic acid ring can significantly influence the inhibitory potency and selectivity for AChE and BChE. aatbio.com For example, para-substituted fluorine or chlorine derivatives of cinnamic acid with a tertiary amine side chain have shown potent and selective AChE inhibition. aatbio.com Although no direct data exists for this compound, the presence of trifluoromethyl groups suggests that it could potentially interact with the active sites of cholinesterases. The bulky and electron-withdrawing nature of these groups could influence binding affinity and selectivity. However, without experimental validation, its role in modulating cholinesterases remains an open question.

Table 2: Cholinesterase Inhibition by Selected Cinnamic Acid Derivatives

| Compound | Target | IC50 | Reference |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide | AChE | 11.51 µM | mdpi.com |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide | BChE | 1.95 µM | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 µM | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 32.46 µM | mdpi.com |

Note: Data for this compound is not available.

Other Enzymatic Targets (e.g., Dehydrogenases, Phenylalanine Ammonia-Lyase)

The interaction of cinnamic acid and its derivatives with various enzymatic targets has been a subject of significant research. One of the most well-documented interactions is with Phenylalanine Ammonia-Lyase (PAL), the enzyme responsible for its biosynthesis in plants. Cinnamic acid acts as a product inhibitor of PAL, a classic example of feedback inhibition that regulates the phenylpropanoid pathway. elsevierpure.comwikipedia.org This inhibition is crucial for controlling the metabolic flux towards the synthesis of lignin, flavonoids, and other phenolic compounds. doi.org The structural requirements for this inhibitory activity include a hydrophobic aromatic ring, an α,β-double bond, and a carboxyl group, all of which are present in this compound. elsevierpure.com Studies have shown that trans-cinnamic acid can impair the de novo synthesis of PAL by inhibiting the transcription of its corresponding mRNA in plant tissues. ias.ac.in While specific kinetic data for this compound is not extensively documented, its core structure suggests it would likely exhibit inhibitory activity against PAL. elsevierpure.com To overcome this natural feedback inhibition for biotechnological applications, enzyme engineering strategies have been employed to develop PAL mutants with a higher tolerance to cinnamate (B1238496). nih.gov

Research into the effects of cinnamic acid derivatives on other enzymes, such as dehydrogenases, is less specific. While some studies have evaluated hydroxylated cinnamic acid derivatives against certain aldo-keto reductases (a class of dehydrogenases) and found them to be weak inhibitors, specific data on the interaction of this compound with dehydrogenases remains an area for further investigation.

In Vitro Biological Activity Investigations at the Cellular and Molecular Level

Cytotoxic Activity against Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, HCT-116)

Cinnamic acid and its derivatives have been identified as a promising scaffold for the development of novel antineoplastic agents due to their broad spectrum of biological activities, including cytotoxic properties. nih.govnih.govnih.gov Research has demonstrated that various esters and amides of cinnamic acid exhibit significant cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.net

The mechanism of cytotoxicity for cinnamic acid derivatives often involves the induction of cell cycle arrest and apoptosis. nih.govnih.gov For instance, treatment of melanoma cells with cinnamic acid led to an increased frequency of hypodiploid cells, indicative of apoptosis. nih.gov

Table 1: Cytotoxicity of Representative Cinnamic Acid Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cinnamic acid ester derivative | HeLa | 46-83 | researchgate.net |

| Cinnamic acid amide derivative | HeLa | >200 | researchgate.net |

| Cinnamic acid ester derivative | MCF-7 | 46-83 | researchgate.net |

| Cinnamic acid amide derivative | MCF-7 | 72-156 | researchgate.net |

| Cinnamic acid | HT-144 (Melanoma) | 2400 | nih.gov |

Antimicrobial and Antimycobacterial Efficacy Studies

The antimicrobial properties of cinnamic acid derivatives are well-established, with significant research focusing on analogs containing trifluoromethyl groups due to their potential for enhanced efficacy. nih.govmdpi.com The inclusion of trifluoromethyl groups can increase lipophilicity, which is often essential for the activity of these compounds. nih.gov

A series of anilides derived from 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid have demonstrated potent activity against Gram-positive bacteria, including reference strains and resistant clinical isolates of Staphylococcus aureus (including MRSA) and Enterococcus faecalis. nih.govresearchgate.net Notably, compounds such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide, which is structurally analogous to an amide of this compound, exhibited powerful antistaphylococcal activity with Minimum Inhibitory Concentrations (MICs) as low as 0.15 µM. nih.gov

These compounds have also shown significant promise as antimycobacterial agents. nih.gov Various trifluoromethylated derivatives have been evaluated in vitro against Mycobacterium smegmatis and M. marinum. nih.govnih.govresearchgate.net The growth of M. marinum was strongly inhibited by compounds bearing trifluoromethyl groups, with MIC values in the sub-micromolar range (as low as 0.29 µM). nih.gov Docking studies suggest that these compounds may exert their antimycobacterial effect by binding to the active site of the mycobacterial enzyme InhA, a key component of the fatty acid synthase-II system. nih.govresearchgate.net Furthermore, these derivatives have been shown to inhibit bacterial respiration, leading to bactericidal effects. nih.gov

Table 2: Antimicrobial Activity of Trifluoromethylated Cinnamic Acid Anilide Derivatives

| Compound | Organism | MIC (µM) | Reference |

|---|---|---|---|

| (2E)-3-[3-(CF3)phenyl]-N-[4-(CF3)phenyl]prop-2-enamide | S. aureus | 5.57 | nih.gov |

| (2E)-3-[3-(CF3)phenyl]-N-[4-(CF3)phenyl]prop-2-enamide | M. marinum | 2.34 | nih.gov |

| (2E)-N-[3,5-bis(CF3)phenyl]-3-[4-(CF3)phenyl]prop-2-enamide | S. aureus (MRSA) | 0.15 | nih.gov |

| (2E)-N-[3,5-bis(CF3)phenyl]-3-[4-(CF3)phenyl]prop-2-enamide | E. faecalis | 2.34 | nih.gov |

| (2E)-N-[3,5-bis(CF3)phenyl]-3-[4-(CF3)phenyl]prop-2-enamide | M. marinum | 0.29 | nih.gov |

Antioxidant Activity Evaluation

Cinnamic acids and their derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers. nih.govnih.gov The antioxidant capacity of these compounds is typically evaluated using a variety of in vitro assays, including the interaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), scavenging of reactive oxygen species such as hydroxyl (·OH) and superoxide (B77818) (O₂·⁻) radicals, and inhibition of lipid peroxidation. mdpi.comnih.gov

The antioxidant activity is highly influenced by the substitution pattern on the phenyl ring. mdpi.com While phenolic hydroxyl groups are known to contribute significantly to radical scavenging, the effect of other substituents can vary. nih.gov For instance, some studies have found that certain phenyl-substituted cinnamic acids exhibit lower reactivity in the DPPH assay compared to non-substituted counterparts, potentially due to steric hindrance that limits interaction with the DPPH radical. nih.gov Conversely, the same phenyl-substituted derivatives have shown remarkable activity in preventing the AAPH-induced peroxidation of linoleic acid. nih.gov

Although specific antioxidant data for this compound are not widely available, its potential would be determined by the interplay between the electronic effects of the trifluoromethyl groups and steric factors in different assay systems.

Neuroprotective Modulatory Research

The neuroprotective potential of cinnamic acid and its derivatives is an emerging area of research, with studies suggesting they may offer therapeutic benefits for neurodegenerative diseases. nih.govbenthamscience.com The mechanisms underlying these effects include antioxidant, anti-inflammatory, and anti-amyloid properties. benthamscience.com

Fluorinated derivatives of cinnamic acid have shown particular promise in neuroprotection. In studies using the SH-SY5Y human neuroblastoma cell line, fluorinated cinnamic acid derivatives effectively suppressed ionomycin-induced cytotoxicity, a model for calcium overload-related neurodegeneration. researchgate.net Other research has demonstrated that cinnamic acid metabolites can protect these same cells against neurotoxicity induced by hydrogen peroxide and amyloid-beta (Aβ₁₋₄₂), which are key pathological factors in Alzheimer's disease. nih.gov

The broader family of cinnamic acids has been shown to modulate key signaling pathways relevant to neuronal health. For example, ferulic acid, a methoxy-hydroxycinnamic acid, enhances the proliferation of neural progenitor cells and increases the expression of brain-derived neurotrophic factor (BDNF) via phosphorylation of the cAMP response element-binding protein (CREB). researchgate.net Given the positive outcomes observed with other fluorinated cinnamic acids, this compound represents an interesting candidate for future neuroprotective research. researchgate.net

Anti-inflammatory Activity

Cinnamic acid and its derivatives possess well-documented anti-inflammatory properties, making them attractive compounds for the development of agents to treat various inflammatory conditions. nih.govnih.gov The anti-inflammatory effects are mediated through multiple mechanisms, with the inhibition of the lipoxygenase (LOX) and nuclear factor-kappa B (NF-κB) signaling pathways being particularly significant.

Lipoxygenases are enzymes that catalyze the formation of leukotrienes, which are potent mediators of inflammation involved in diseases like asthma and arthritis. nih.govrsc.org Numerous studies have shown that substituted cinnamic acids are effective inhibitors of soybean lipoxygenase, a common model for human LOX enzymes. nih.govmdpi.comnih.gov The inhibitory activity of these compounds highlights their potential to interfere with leukotriene production. researchgate.net

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Cinnamic acid derivatives have been shown to suppress the activation of this pathway. mdpi.com This can occur through various mechanisms, including the inhibition of upstream kinases such as IκB kinase (IKK) or mitogen-activated protein kinases (MAPKs), which prevents the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes. mdpi.comresearchwithrutgers.comnih.gov By targeting these fundamental inflammatory pathways, cinnamic acid derivatives, potentially including this compound, may offer a multi-target approach to managing inflammatory diseases. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For cinnamic acid derivatives, SAR analyses have revealed that the nature, position, and number of substituents on the phenyl ring are critical determinants of their pharmacological effects. nih.govnih.govresearchgate.net The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and an alkene double bond, offers multiple sites for modification to enhance biological efficacy. nih.govnih.govdntb.gov.ua

The trifluoromethyl (-CF3) group is a key substituent in drug design due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When incorporated into the cinnamic acid scaffold, -CF3 groups can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties.

The biological activities of substituted cinnamic acid derivatives are heavily influenced by the position of these substituents. nih.gov For instance, studies on halogen-substituted cinnamic acids have shown that para-substituted compounds often exhibit potent activity against certain enzymes like acetylcholinesterase (AChE), while ortho-substituted analogs may show different selectivity profiles. dntb.gov.ua

In the case of this compound, the presence of two -CF3 groups at the ortho (C2) and para (C4) positions of the phenyl ring creates a distinct electronic and steric profile.

Electronic Effects : The strong electron-withdrawing properties of both -CF3 groups decrease the electron density of the aromatic ring. This can influence the molecule's ability to participate in π-π stacking interactions with protein residues and can affect the pKa of the carboxylic acid group.

Lipophilicity : The -CF3 group significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake, potentially leading to increased biological efficacy. However, the combined effect of two such groups must be balanced to maintain adequate aqueous solubility.

Steric Hindrance : The ortho-substituted -CF3 group can introduce steric hindrance, which may influence the molecule's preferred conformation and its ability to fit into a specific protein's binding pocket. This steric effect can be crucial for achieving selectivity for a particular biological target.

While direct SAR studies on this compound are not extensively documented, research on related compounds like trans-4-(trifluoromethyl)cinnamic acid (4TFCA) provides insights. Studies on 4TFCA have highlighted the favorable impact of the para-trifluoromethyl group in interactions with targets like histone deacetylase 8 (HDAC8). The addition of a second -CF3 group at the C2 position would be expected to further modulate these interactions, potentially enhancing potency or altering target selectivity.

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on a thorough understanding of the biological target and the SAR of lead compounds. For cinnamic acid derivatives, this approach focuses on modifying the core structure to optimize interactions with the target protein, thereby improving activity and selectivity while minimizing off-target effects. nih.govmdpi.com

Starting from the this compound scaffold, several rational design strategies can be employed:

Modification of the Carboxylic Acid Group : The carboxyl group is a key interaction point, often forming hydrogen bonds or salt bridges with basic amino acid residues in a protein's active site. It can be converted to esters, amides, or bioisosteres like 1,2,4-oxadiazoles to alter binding affinity, cell permeability, and metabolic stability. mdpi.com

Alterations to the Alkene Linker : The α,β-unsaturated double bond contributes to the planarity of the molecule and can act as a Michael acceptor. Modifying this linker, for example by introducing substituents at the α-position, can influence the molecule's reactivity and conformational flexibility. mdpi.com

Hybrid Molecule Synthesis : A common strategy involves creating hybrid molecules by linking the cinnamic acid scaffold to another pharmacologically active moiety. This approach has been used to combine the properties of cinnamic acid with scaffolds like quinolinone to develop potent anticancer agents. mdpi.com The goal is to create a single molecule that can interact with multiple targets or different sites on a single target, potentially leading to synergistic effects.

The design of new derivatives of this compound would leverage these principles. For example, creating a series of amides by coupling the carboxylic acid with various amines could probe the steric and electronic requirements of a target's binding pocket, leading to derivatives with enhanced potency and selectivity.

Computational Docking and Ligand-Protein Interaction Analysis

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools in modern drug discovery. They provide detailed insights into how a ligand, such as this compound, might bind to its protein target at an atomic level, guiding the rational design of more effective derivatives. nih.govanalis.com.my

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, commonly expressed as a binding energy or docking score. mdpi.comanalis.com.my A lower binding energy generally indicates a more stable and favorable interaction. analis.com.my

While specific docking studies for this compound are limited in the public literature, analysis of the closely related trans-4-(trifluoromethyl)cinnamic acid (4TFCA) against the histone deacetylase 8 (HDAC8) enzyme provides a valuable case study.

| Compound | Target Protein | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| trans-4-(trifluoromethyl)cinnamic acid (4TFCA) | Histone Deacetylase 8 (HDAC8) | -6.10 |

This negative binding energy suggests a spontaneous and stable interaction between 4TFCA and the HDAC8 active site. The analysis of the docked pose reveals specific interactions that contribute to this stability:

Hydrogen Bonds : The carboxylic acid group of the ligand is critical for forming hydrogen bonds with key residues in the active site.

Hydrophobic Interactions : The trifluoromethyl-substituted phenyl ring engages in hydrophobic and van der Waals interactions with nonpolar residues, anchoring the ligand within the binding pocket.

π-π Stacking : The aromatic ring can form π-π stacking interactions with aromatic residues like tyrosine or phenylalanine.

For this compound, similar interactions are expected. The additional -CF3 group at the ortho position would likely lead to more extensive hydrophobic interactions and could potentially influence the orientation of the phenyl ring to optimize binding.

Beyond predicting binding affinity, molecular docking simulations offer mechanistic insights into how a compound exerts its biological effect. analis.com.my By visualizing the ligand-protein complex, researchers can understand the key structural features responsible for binding and activity. nih.gov

Simulations with 4TFCA and HDAC8, for example, help to elucidate its potential as an HDAC inhibitor. The docking results show how the molecule occupies the active site and interacts with the zinc ion that is crucial for the enzyme's catalytic activity. This information is instrumental for understanding the mechanism of inhibition.

For this compound, molecular docking simulations would be essential to:

Identify Probable Biological Targets : Docking the compound against a panel of known drug targets could help identify proteins with which it is likely to interact, thus suggesting potential therapeutic applications.

Explain SAR Observations : If a series of derivatives is synthesized, docking can help explain why certain modifications increase or decrease activity. For example, it could show that a bulky substituent causes a steric clash with an active site residue, leading to lower affinity. alquds.edu

Guide Derivative Design : By identifying unoccupied pockets or regions within the active site where interactions could be optimized, docking simulations provide a roadmap for the rational design of new derivatives with enhanced potency and selectivity. mdpi.com

Future Research Directions and Translational Perspectives for 2,4 Bis Trifluoromethyl Cinnamic Acid

Exploration of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency

The synthesis of cinnamic acids and their derivatives has traditionally been accomplished through established methods such as the Perkin reaction and Knoevenagel-Doebner condensation. mdpi.com For 2,4-Bis(trifluoromethyl)cinnamic acid, a common approach involves the Knoevenagel-Doebner condensation of 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) with malonic acid, often catalyzed by bases like pyridine (B92270) and piperidine. chemicalbook.com While effective, these methods can sometimes require harsh conditions or long reaction times.

Future research is anticipated to focus on developing more efficient, sustainable, and high-yield synthetic strategies. Modern catalytic systems offer promising alternatives. For instance, metal-free decarboxylative coupling reactions and electrochemical methods, which have been explored for other cinnamic acid derivatives, could provide milder and more direct routes. nih.govresearchgate.net The development of novel organocatalytic methods, such as those using isothiourea catalysts, for related fluorination reactions suggests a potential for asymmetric syntheses of chiral derivatives. mdpi.com Investigation into continuous flow chemistry could also enhance scalability and product consistency. nih.gov

| Synthetic Method | Key Reagents/Catalysts | Typical Starting Materials | Potential Advantages |

|---|---|---|---|

| Knoevenagel-Doebner Condensation | Pyridine, Piperidine | 2,4-Bis(trifluoromethyl)benzaldehyde, Malonic Acid | Well-established, reliable for many derivatives. chemicalbook.com |

| Perkin Reaction | Acetic Anhydride (B1165640), Sodium Acetate | 2,4-Bis(trifluoromethyl)benzaldehyde | Classic method, but can have disadvantages with electron-donor groups. |

| Electrochemical Decarboxylation | Electrochemical cell, potentially Langlois reagent | Cinnamic acid precursors | Avoids harsh chemical oxidants, potential for milder conditions. nih.gov |

| Metal-Free Decarboxylative Coupling | Organic catalysts (e.g., DBU) | α,β-Unsaturated carboxylic acids | Avoids transition metal contamination, high efficiency. researchgate.net |

| Organocatalysis | Chiral catalysts (e.g., isothiourea) | Carboxylic acids and electrophilic fluorine sources | Enables enantioselective synthesis of chiral derivatives. mdpi.com |

Advanced Computational Modeling and Machine Learning Applications in Compound Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) is a particularly valuable method for this purpose. For a molecule like this compound, DFT calculations using functionals such as B3LYP with basis sets like 6-311G** can be employed to determine its optimal three-dimensional structure, predict its vibrational spectra (FTIR and Raman), and analyze its electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comresearchgate.netmdpi.com Such studies, which have been performed on analogous compounds like trans-4-(trifluoromethyl)cinnamic acid, provide fundamental insights into the molecule's stability, reactivity, and potential for intermolecular interactions.

The integration of machine learning (ML) offers a paradigm shift in compound design and discovery. themoonlight.io ML algorithms can be trained on large datasets of chemical structures and their associated properties to create predictive models. chemrxiv.org For this compound, future applications could include:

Predictive Modeling: Training ML models to predict the biological activity or material properties of novel derivatives based on their structure, accelerating the screening process.

Reaction Optimization: Using algorithms to predict the optimal conditions (catalyst, solvent, temperature) for synthetic reactions, thereby improving yields and reducing experimental costs. themoonlight.io

De Novo Design: Employing generative adversarial networks or other generative models to design entirely new molecules based on the this compound scaffold with desired fluorescent or therapeutic properties. nih.gov

| Methodology | Application for this compound | Anticipated Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometry, vibrational frequencies, and electronic structure. | Predicts stability, reactivity, spectroscopic signatures, and HOMO-LUMO gap. researchgate.net |

| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., enzymes). | Identifies potential binding modes and predicts binding affinity. mdpi.com |

| Machine Learning (Predictive) | Screening virtual libraries of derivatives for desired properties. | Rapidly identifies promising candidates for synthesis and testing. chemrxiv.org |

| Machine Learning (Generative) | Designing novel structures with optimized properties. | Creates new chemical entities with enhanced functionality. nih.gov |

Diversification of Research Applications in Advanced Materials Science

Cinnamic acid and its derivatives are valuable building blocks for the synthesis of advanced polymers, such as polyesters and polyamides. rsc.orgresearchgate.net These polymers often exhibit interesting properties, including photoreactivity, which makes them useful for applications in microelectronics and drug delivery systems. researchgate.net

The incorporation of two trifluoromethyl groups onto the cinnamic acid core is expected to impart unique and desirable characteristics to resulting polymers. The strong C-F bond and the high electronegativity of fluorine can significantly enhance thermal stability, chemical resistance, and hydrophobicity. nih.govresearchgate.net Future research could explore the use of this compound as a monomer to create:

High-Performance Polymers: Development of specialty plastics with superior resistance to heat and chemical degradation.

Hydrophobic and Oleophobic Coatings: Creation of self-cleaning and anti-fouling surfaces for marine and industrial applications. consensus.app

Advanced Dielectric Materials: The polarized nature of the C-F bond could be leveraged in the design of materials for electronic components. nih.gov

Photoreactive Polymers: The cinnamate (B1238496) moiety allows for photo-induced cross-linking, enabling the fabrication of photoresists or other photopatternable materials with enhanced durability. researchgate.net

Development of Targeted Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. nih.gov Fluorescent probes, in particular, can report on specific ions, molecules, or changes in their microenvironment. acs.org Cinnamic acid derivatives have been successfully conjugated with fluorophores like coumarin (B35378) to create probes for detecting enzymes. nih.gov

The 2,4-bis(trifluoromethyl)phenyl group of the target compound is exceptionally hydrophobic. nih.gov This property makes it an ideal candidate for designing environmentally sensitive or "fluorogenic" probes. rsc.org Such probes typically exhibit low fluorescence in aqueous environments but become highly fluorescent upon binding to a non-polar region, such as the hydrophobic pocket of a protein or a lipid membrane. researchgate.net Future research could involve conjugating this compound with a suitable fluorophore. The resulting probe could be used to:

Study Protein Folding: Monitor the formation of hydrophobic cores during the protein folding process.

Identify Drug Binding Sites: Detect and characterize hydrophobic binding pockets on target proteins, aiding in drug discovery.

Image Cellular Membranes: Visualize changes in membrane structure and polarity. The probe's fluorescence intensity or emission wavelength could shift in response to the hydrophobicity of its local environment. researchgate.net

Synergistic Effects in Combinatorial Research Strategies with Other Bioactive Scaffolds

Combinatorial chemistry aims to rapidly synthesize large libraries of compounds for screening against biological targets. The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy for developing multifunctional agents or overcoming drug resistance. mdpi.com Cinnamic acid derivatives are frequently used as scaffolds in this approach due to their versatile biological activities. nih.gov

The introduction of trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve a drug's pharmacological profile by enhancing its metabolic stability, membrane permeability, and binding affinity. researchgate.netacs.org Therefore, this compound represents a highly valuable building block for combinatorial libraries. Future research could focus on creating hybrid molecules by covalently linking this fluorinated scaffold to other bioactive cores, such as:

Enzyme Inhibitors: To create dual-target inhibitors or to improve the pharmacokinetic properties of an existing inhibitor.

Antimicrobial Agents: To potentially overcome resistance mechanisms or enhance cell wall penetration.

Anticancer Compounds: To develop agents that combine cytotoxic activity with improved metabolic stability. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-Bis(trifluoromethyl)cinnamic acid with high purity?

- Methodology : Utilize cross-coupling reactions, such as Suzuki-Miyaura coupling, with 2,4-bis(trifluoromethyl)phenylboronic acid (CAS RN 153254-09-2) and acrylic acid derivatives. Optimize reaction conditions (e.g., Pd catalysts, base selection) to enhance yield and minimize byproducts. Post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity .

- Key Parameters :

| Reaction Component | Example |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | THF or DMF |

| Temperature | 80–100°C |

Q. How can researchers optimize NMR spectroscopy for structural confirmation of trifluoromethyl-substituted cinnamic acids?

- Methodology : Use ¹H and ¹⁹F NMR with deuterated solvents (e.g., DMSO-d₆ or CDCl₃). For ¹⁹F NMR , reference external standards like trifluoroacetic acid (TFA, δ = -76 ppm) to resolve splitting patterns caused by adjacent CF₃ groups. Integrate 2D NMR (COSY, HSQC) to assign coupling constants and confirm regiochemistry .

- Common Pitfalls : Residual TFA in samples may obscure signals; neutralize with NaHCO₃ before analysis .

Q. What purification strategies effectively remove residual solvents or catalysts from this compound?

- Methodology :

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit differential solubility.

- Solid-Phase Extraction (SPE) : C18 cartridges with gradient elution (methanol/water).

- LC-MS Monitoring : Detect trace impurities (<0.1%) using reverse-phase columns (C18, 5 µm) .

Advanced Research Questions

Q. How do the electronic effects of trifluoromethyl groups influence the reactivity of this compound in catalytic systems?

- Methodology : Perform DFT calculations to map electron-withdrawing effects on the carboxylate group. Compare reaction rates in esterification or amidation reactions with non-fluorinated analogs. Experimental validation via kinetic studies (e.g., monitoring by HPLC) can quantify activation barriers .

- Data Interpretation : CF₃ groups lower LUMO energy, enhancing electrophilicity in Michael addition reactions .

Q. What computational approaches predict the solubility and stability of this compound in pharmaceutical formulations?

- Methodology : Use COSMO-RS or MD simulations to model solvation free energy in polar (water, DMSO) and non-polar (chloroform) solvents. Validate predictions with experimental solubility measurements (shake-flask method) and accelerated stability studies (40°C/75% RH for 4 weeks) .

- Key Findings :

| Solvent | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |

|---|---|---|

| Water | 0.12 | 0.10 ± 0.02 |

| DMSO | 45.6 | 48.3 ± 1.5 |

Q. How can researchers resolve contradictions in reported biological activities of trifluoromethyl-cinnamic acid derivatives?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., mono-CF₃ variants) to isolate substituent effects.

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) to reduce variability .

Data Contradiction Analysis

Q. Why do discrepancies arise in the reported melting points of this compound?

- Root Cause : Polymorphism or residual solvents (e.g., DMF) altering crystallinity.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.